molecular formula C25H20FN3O2S B11067549 (2Z)-3-benzyl-2-(benzylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-3-benzyl-2-(benzylimino)-N-(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11067549
M. Wt: 445.5 g/mol
InChI Key: RBYYLNDVNDENPZ-UHFFFAOYSA-N
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Description

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound that belongs to the thiazine class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thiazine ring, a benzyl group, and a fluorophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide derivative to form the thiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-2-(BENZYLIMINO)-N~6~-(4-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to the presence of both benzyl and fluorophenyl groups, which enhance its biological activity and specificity. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C25H20FN3O2S

Molecular Weight

445.5 g/mol

IUPAC Name

3-benzyl-2-benzylimino-N-(4-fluorophenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C25H20FN3O2S/c26-20-11-13-21(14-12-20)28-24(31)22-15-23(30)29(17-19-9-5-2-6-10-19)25(32-22)27-16-18-7-3-1-4-8-18/h1-15H,16-17H2,(H,28,31)

InChI Key

RBYYLNDVNDENPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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